[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 2-(3,4-dimethoxyphenyl)acetate
CAS No.: 1105244-36-7
Cat. No.: VC4546255
Molecular Formula: C22H19NO6
Molecular Weight: 393.395
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1105244-36-7 |
|---|---|
| Molecular Formula | C22H19NO6 |
| Molecular Weight | 393.395 |
| IUPAC Name | [5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 2-(3,4-dimethoxyphenyl)acetate |
| Standard InChI | InChI=1S/C22H19NO6/c1-25-18-8-7-14(9-19(18)26-2)10-22(24)27-13-16-12-21(29-23-16)20-11-15-5-3-4-6-17(15)28-20/h3-9,11-12H,10,13H2,1-2H3 |
| Standard InChI Key | QUEFUIWCKQEHRF-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C(C=C1)CC(=O)OCC2=NOC(=C2)C3=CC4=CC=CC=C4O3)OC |
Introduction
Synthesis
The synthesis of such compounds typically involves multi-step processes, including esterification reactions. Specific reaction conditions such as temperature, solvent choice, and catalysts play crucial roles in optimizing yield and purity. For instance, using dichloromethane as a solvent can facilitate the esterification process due to its ability to dissolve both reactants effectively.
Biological Applications
-
Antimicrobial Activity: Compounds with similar structures have shown antimicrobial activity against various bacterial strains and fungi .
-
Anticancer Activity: The presence of benzofuran and oxazole rings may confer potential anticancer properties, as these rings are often found in compounds with biological activity .
Chemical Applications
-
Pharmaceutical Intermediates: These compounds can serve as intermediates in the synthesis of pharmaceuticals due to their complex structure and potential biological activity.
-
Organic Synthesis: They can be used as building blocks in organic synthesis due to their reactive functional groups.
Research Findings
While specific research findings for [5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 2-(3,4-dimethoxyphenyl)acetate are not available, related compounds have shown promising biological activities. For example, compounds with benzofuran and oxazole rings have demonstrated antimicrobial and anticancer properties .
Data Tables
Given the lack of specific data for [5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 2-(3,4-dimethoxyphenyl)acetate, we can consider the properties of similar compounds:
| Compound | Molecular Formula | Molecular Weight (g/mol) | Potential Applications |
|---|---|---|---|
| [5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 2-(3-methoxyphenoxy)acetate | C20H19N2O5 | 365.38 | Antimicrobial, Anticancer |
| N-[[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl]-2-(4-propan-2-ylsulfonylphenyl)acetamide | C23H22N2O5S | 438.49618 | Pharmaceutical Intermediates |
| (5-(benzofuran-2-yl)isoxazol-3-yl)methyl 4-(N,N-dimethylsulfamoyl)benzoate | C21H18N2O6S | 426.4 | Antimicrobial |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume